molecular formula C16H11Cl2NO B1299124 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline CAS No. 76590-23-3

3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline

Cat. No. B1299124
CAS RN: 76590-23-3
M. Wt: 304.2 g/mol
InChI Key: MKXTZTZSPXTCFM-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline (3C4CN) is an organic compound belonging to the class of anilines. It is a white, water-insoluble solid that has a melting point of approximately 150°C. 3C4CN has been used in a wide variety of scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

Antimalarial Drug Development

3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline: has been studied for its potential in antimalarial drug development. A hybrid molecule, artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), was synthesized and showed promising results against Plasmodium falciparum strains in vitro . The compound exhibited inhibitory concentrations-50 (IC50) values that were significantly lower than those of the reference drug artesunate, indicating a higher potency .

Cytotoxicity Assessment

The cytotoxicity of ATSA, which includes the 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline moiety, was assessed using the Vero E6 cell line. The Mosmann’s assay was employed to determine the viability of cells after exposure to the compound, which is crucial for evaluating the safety profile of potential pharmaceuticals .

Acute Oral Toxicity Studies

The safety of ATSA was further evaluated through acute oral toxicity studies following the OECD guideline 423. This involved observing the effects of the compound on mice, with no mortalities reported, suggesting a favorable safety margin for further drug development .

In Vivo Antimalarial Activity

In vivo studies using the Peter’s 4-day suppressive test demonstrated that ATSA effectively reduced parasitemia in mice infected with Plasmodium berghei strains, including those resistant to lumefantrine and piperaquine . This highlights the compound’s potential as a treatment for drug-resistant malaria.

ADMET Profiling

In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for ATSA was performed using online prediction tools. The compound showed high intestinal absorption and medium risk for hERG K+ channel inhibition, which are important parameters for predicting drug behavior in humans .

Synthesis of Hybrid Molecules

The compound serves as a building block for creating hybrid molecules with enhanced therapeutic properties. The covalent linkage of 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline with other pharmacophores can lead to novel drugs with improved efficacy and safety profiles .

Analytical Chemistry Applications

While not directly related to 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline , its structural analogs have been used in analytical chemistry. For example, 3-Chloro-4-methoxyaniline, a metabolite of chlorpropham, has been quantified using micellar electrokinetic capillary chromatography with laser-induced fluorescence detection . This suggests potential applications of 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline in analytical methods.

Chemical Research and Synthesis

The compound is available for purchase from chemical suppliers, indicating its use in chemical research and synthesis. Researchers can utilize it to explore its reactivity and to synthesize other compounds for various scientific applications .

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Based on its chemical structure, it may undergo nucleophilic substitution reactions . The presence of the aniline group (NH2) and the chloro groups (Cl) could potentially allow it to interact with various biological targets.

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.

properties

IUPAC Name

3-chloro-4-(4-chloronaphthalen-1-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO/c17-13-6-8-15(12-4-2-1-3-11(12)13)20-16-7-5-10(19)9-14(16)18/h1-9H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXTZTZSPXTCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353712
Record name 3-CHLORO-4-[(4-CHLORO-1-NAPHTHYL)OXY]ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76590-23-3
Record name 3-CHLORO-4-[(4-CHLORO-1-NAPHTHYL)OXY]ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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